

# Nonyl Acetate: A Comprehensive Technical Guide for Flavor Chemistry

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## Compound of Interest

Compound Name: Nonyl Acetate

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## Introduction

**Nonyl acetate** ( $C_{11}H_{22}O_2$ ) is a volatile organic compound classified as an ester, playing a significant role in the flavor and fragrance industry. It is the acetate ester of nonan-1-ol and is recognized for its characteristic fruity, waxy, and slightly floral aroma.<sup>[1]</sup> This technical guide provides an in-depth overview of **nonyl acetate**'s role in flavor chemistry, including its physicochemical properties, natural occurrence, sensory characteristics, synthesis, and analytical determination.

## Physicochemical Properties

**Nonyl acetate** is a colorless liquid with a distinct odor profile.<sup>[2]</sup> Its physical and chemical characteristics are crucial for its application in flavor formulations, influencing its volatility, solubility, and stability.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O <sub>2</sub>	[2]
Molecular Weight	186.29 g/mol	[2]
CAS Number	143-13-5	[2]
FEMA Number	2788	[2]
JECFA Number	131	[2]
Appearance	Colorless liquid	[2]
Odor Description	Fruity, waxy, sweet, green, with tropical and floral nuances. Some sources also describe a pungent, mushroom-like odor.	[1][2][3]
Boiling Point	212 °C at 760 mmHg	[2]
Melting Point	-26 °C	[2]
Density	0.864 g/mL at 25 °C	[3]
Refractive Index	1.422 - 1.426 at 20 °C	[2]
Solubility	Soluble in alcohol and ether; practically insoluble in water.	[2][3]
Vapor Pressure	0.197 mmHg at 25 °C (estimated)	[1]
LogP (o/w)	4.352 (estimated)	[1]
Regulatory Status	Generally Recognized as Safe (GRAS) by FEMA.	[4]

## Sensory Profile and Thresholds

The sensory characteristics of **nonyl acetate** are a key aspect of its application in flavor chemistry. It imparts a unique combination of fruity and waxy notes.

Sensory Attribute	Description	Concentration	Reference
Odor Profile	Sweet, waxy, and fruity with a green, tropical fruit nuance.	100%	[1]
Floral, fruity (mushroom-gardenia) odor.	Diluted	[3]	
Taste Profile	Fruity and waxy with a tropical fruit background.	20.00 ppm	[1]
Bitter taste.	Concentrated	[3]	
Aroma Threshold	Detection: 57 to 600 ppb. Aroma characteristics at 1.0%: waxy citrus, earthy mushroom, creamy milk, estry with ripe apple pulp notes.		
Taste Threshold	Taste characteristics at 5 ppm: waxy, stale milk, earthy mushroom, slightly metallic with cheesy nuances.	5 ppm	

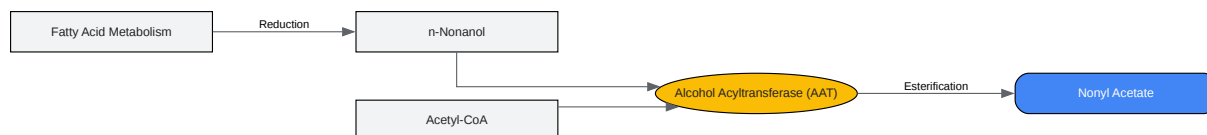
## Natural Occurrence

**Nonyl acetate** is a natural constituent of various fruits and fermented beverages, contributing to their characteristic aroma profiles.

Food/Beverage	Reported Presence	Concentration Details	Reference
Citrus Fruits	Found in citrus peel oils and juices, including orange and lemon.	Powell Navel orange showed the highest levels of nonyl acetate among the studied varieties.	<a href="#">[5]</a> <a href="#">[6]</a>
Apples	Present in various apple cultivars.	<a href="#">[6]</a>	
Pears	Naturally found in pears.		
Grapes	Found in wine grapes.	<a href="#">[1]</a> <a href="#">[6]</a>	
Melon	Reported in melon.	<a href="#">[6]</a>	
Beer	Naturally occurs in beer.	Ester concentrations are influenced by fermentation conditions.	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Cheese	Reported in Gruyere cheese.	<a href="#">[1]</a>	
Milk	Reported in milk.	<a href="#">[1]</a>	
Kumquats	Found in kumquat peel oil.	<a href="#">[1]</a> <a href="#">[6]</a>	

## Biosynthesis of Nonyl Acetate in Plants

The formation of **nonyl acetate** in plants is a result of esterification, a process catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. While the specific AAT responsible for **nonyl acetate** synthesis has not been definitively identified, the general pathway is understood. AATs exhibit broad substrate specificity, allowing them to produce a wide variety of esters.[\[9\]](#)[\[10\]](#)



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*General biosynthetic pathway of **nonyl acetate** in plants.*

## Experimental Protocols

### Synthesis of Nonyl Acetate via Fischer Esterification

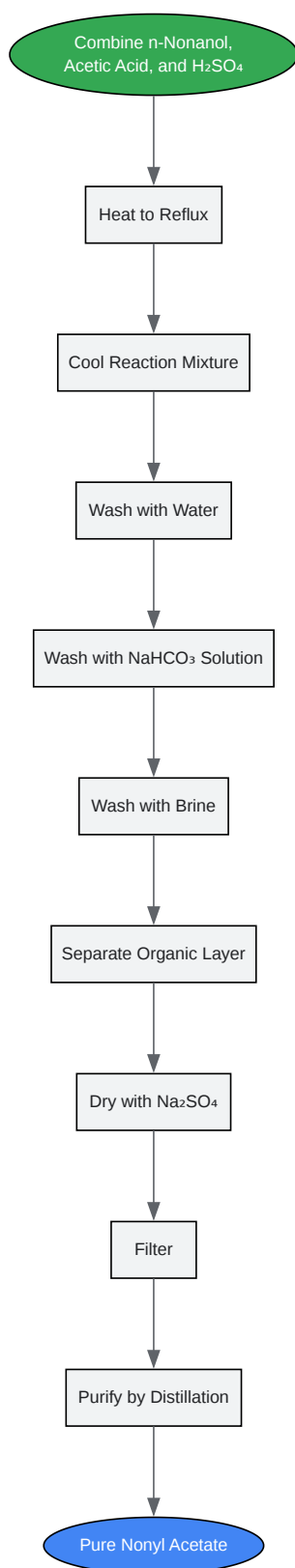
The following is a generalized laboratory procedure for the synthesis of **nonyl acetate** based on the Fischer esterification of n-nonanol and acetic acid. This reaction is typically catalyzed by a strong acid.<sup>[11][12][13][14]</sup>

Materials:

- n-Nonanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (catalyst)
- Anhydrous Sodium Sulfate
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Diethyl Ether (or other suitable extraction solvent)
- Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation apparatus.

Procedure:

- In a round-bottom flask, combine n-nonanol and a molar excess of glacial acetic acid.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Assemble a reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **nonyl acetate** by distillation to obtain the final product.



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*Workflow for the synthesis of **nonyl acetate**.*

## Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a standard technique for the analysis of volatile compounds like **nonyl acetate** in food and beverage matrices.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Headspace Autosampler
- GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

Sample Preparation (General Procedure for Fruit Juice):

- Place a known volume of the fruit juice sample into a headspace vial.[\[16\]](#)
- An internal standard may be added for quantification.[\[16\]](#)
- The vial is sealed and incubated at a specific temperature and time to allow volatile compounds to partition into the headspace.[\[5\]](#)[\[16\]](#)
- A sample of the headspace gas is then automatically injected into the GC-MS for analysis.

GC-MS Parameters (Example):

- Injection Mode: Headspace
- Liner: Deactivated, suitable for headspace injections
- Carrier Gas: Helium at a constant flow rate
- Oven Temperature Program: A temperature gradient is used to separate the volatile compounds. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

- MS Ionization: Electron Ionization (EI) at 70 eV
- MS Scan Range: m/z 40-400 (or a range appropriate for the target analytes)
- Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.

## Sensory Evaluation

Sensory analysis is critical for understanding the flavor contribution of **nonyl acetate**. A trained sensory panel is typically used for descriptive analysis.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

### Panelist Selection and Training:

- Panelists are screened for their sensory acuity and ability to describe aromas and tastes.
- Training involves familiarization with relevant aroma and taste standards, including a reference sample of **nonyl acetate** at various concentrations in a neutral base (e.g., water, deodorized oil).

### Methodology (Descriptive Analysis):

- Sample Preparation: Prepare solutions of **nonyl acetate** at different concentrations in a suitable solvent (e.g., water with a small amount of ethanol to aid solubility). Samples of food products containing **nonyl acetate** would also be prepared.
- Presentation: Samples are presented to panelists in a controlled environment (sensory booths with controlled lighting and temperature). Samples are coded with random three-digit numbers.[\[20\]](#)
- Evaluation: Panelists evaluate the samples for various sensory attributes (e.g., fruity, waxy, green, sweet, bitter) and rate their intensity on a structured scale (e.g., a 15-cm line scale or a 9-point category scale).
- Data Analysis: The data from the panelists are collected and statistically analyzed to determine the sensory profile of **nonyl acetate** and its contribution to the overall flavor of a product.

## Olfactory Perception

The perception of **nonyl acetate**, like other volatile compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. The human genome contains a large family of OR genes, and a specific odorant can activate a unique combination of these receptors, leading to a distinct odor perception. The process of identifying the specific ORs that respond to a particular ligand is known as "deorphanization."<sup>[24][25][26][27][28]</sup> To date, the specific olfactory receptor(s) that are activated by **nonyl acetate** have not been definitively identified in publicly available literature. The deorphanization of the vast number of human olfactory receptors is an ongoing area of research.



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*General pathway of olfactory signal transduction.*

## Conclusion

**Nonyl acetate** is a valuable volatile organic compound in flavor chemistry, contributing desirable fruity and waxy notes to a variety of food and beverage products. Its natural occurrence in fruits and fermented products underscores its importance in creating authentic and appealing flavor profiles. A thorough understanding of its physicochemical properties, sensory characteristics, and analytical methodologies is essential for its effective application by researchers and flavor chemists. Future research focused on identifying the specific alcohol acyltransferases involved in its biosynthesis and deorphanizing its corresponding olfactory receptors will further elucidate its role in flavor perception and potentially open new avenues for flavor creation and modulation.

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